

Application Note: Quantification of Aurantinidin using High-Performance Liquid Chromatography (HPLC)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantinidin is an anthocyanidin pigment responsible for the orange and red colors in various plants. As a member of the flavonoid group, it possesses significant antioxidant properties and is of great interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of **Aurantinidin** is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of **Aurantinidin** using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV-Vis detection. The method is designed to be simple, rapid, and reliable for routine analysis.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method. The chromatographic separation is achieved on a C18 column. Acidified mobile phases are necessary to maintain **Aurantinidin** in its stable flavylium cation form, which is essential for consistent and reproducible results.[1][2]

Table 1: HPLC Instrumentation and Chromatographic Conditions



Parameter	Recommended Conditions
HPLC System	Agilent 1260 Infinity LC System or equivalent
Detector	Diode Array Detector (DAD) or UV-Vis Detector
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)[3][4]
Mobile Phase	A: 0.5% Phosphoric Acid in Water[1]
B: Acetonitrile[1]	
Gradient Elution	See Table 2
Flow Rate	1.0 mL/min[3][5]
Injection Volume	20 μL
Column Temperature	35°C[5]
Detection Wavelength	~520 nm (or λmax of Aurantinidin)[2][6]
Run Time	Approximately 15 minutes

Table 2: Gradient Elution Program

Time (minutes)	% Mobile Phase A (0.5% Phosphoric Acid in Water)	% Mobile Phase B (Acetonitrile)
0	90	10
10	60	40
12	90	10
15	90	10

Sample Preparation

• Accurately weigh 1 mg of **Aurantinidin** reference standard.



- Dissolve the standard in 10 mL of methanol containing 0.1% HCl to obtain a stock solution of 100 $\mu g/mL$.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 μg/mL.
- Filter the solutions through a 0.45 μm syringe filter before injection.
- Weigh 1 g of the homogenized and dried plant material.
- Extract the sample with 20 mL of acidified methanol (0.1% HCl) in an ultrasonic bath for 30 minutes.
- Centrifuge the extract at 4000 rpm for 15 minutes.
- Collect the supernatant. Repeat the extraction process on the residue two more times.
- Combine the supernatants and evaporate to dryness under reduced pressure at 40°C.
- Reconstitute the residue with a known volume of mobile phase.
- Filter the solution through a 0.45 μm syringe filter prior to HPLC analysis.

Method Validation

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][4]

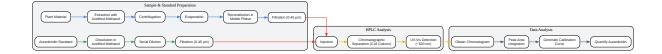
Table 3: Summary of Method Validation Parameters (Hypothetical Data)



Parameter	Result
Linearity (R²)	> 0.999[3][4]
Range	1 - 50 μg/mL
Accuracy (% Recovery)	98% - 102%
Precision (% RSD)	< 2%[3]
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.3 μg/mL
Specificity	No interfering peaks at the retention time of Aurantinidin

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **Aurantinidin** using HPLC.



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Caption: Workflow for Aurantinidin quantification by HPLC.

Stability Considerations



Anthocyanins, including **Aurantinidin**, are susceptible to degradation under certain conditions. [7][8][9][10][11] Their stability is influenced by factors such as pH, temperature, light, and the presence of oxygen.[7][8][9][10][11] It is crucial to maintain a low pH (typically below 3) throughout the extraction and analysis process to ensure that **Aurantinidin** remains in its more stable flavylium cation form.[7] Samples should be protected from light and stored at low temperatures to minimize degradation. The use of freshly prepared solutions is recommended for accurate quantification.

Conclusion

The described RP-HPLC method provides a reliable and efficient approach for the quantification of **Aurantinidin** in various samples. The method is specific, accurate, and precise, making it a valuable tool for quality control and research in the pharmaceutical and nutraceutical industries. Proper sample preparation and adherence to the specified chromatographic conditions are critical for obtaining reproducible results.

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